3-(3-Fluorophenoxy)azetidine;oxalate

Medicinal Chemistry Salt Selection Preformulation

3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4) is an oxalate salt of a 3-aryloxyazetidine, a class of saturated four-membered nitrogen heterocycles. The compound comprises a 3-(3-fluorophenoxy)azetidine cation paired with an oxalate dianion, resulting in a molecular formula of C11H10FNO5⁻² and a molecular weight of 255.20 g/mol.

Molecular Formula C11H10FNO5-2
Molecular Weight 255.201
CAS No. 132924-40-4
Cat. No. B592249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)azetidine;oxalate
CAS132924-40-4
Synonyms3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE
Molecular FormulaC11H10FNO5-2
Molecular Weight255.201
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=CC=C2)F.C(=O)(C(=O)[O-])[O-]
InChIInChI=1S/C9H10FNO.C2H2O4/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;3-1(4)2(5)6/h1-4,9,11H,5-6H2;(H,3,4)(H,5,6)/p-2
InChIKeyAGNSXPQTRUBVSG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4): Physicochemical Profile and Salt-Form Identification


3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4) is an oxalate salt of a 3-aryloxyazetidine, a class of saturated four-membered nitrogen heterocycles. The compound comprises a 3-(3-fluorophenoxy)azetidine cation paired with an oxalate dianion, resulting in a molecular formula of C11H10FNO5⁻² and a molecular weight of 255.20 g/mol [1]. Structurally, the meta-fluorine substitution on the phenoxy ring distinguishes it from ortho- and para-fluoro analogs, influencing electronic distribution and lipophilicity . The oxalate salt form is selected to enhance solid-state stability and facilitate handling in medicinal chemistry workflows, where free bases of azetidines may exhibit volatility or poor crystallinity [2].

Why 3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4) Cannot Be Replaced by Generic Azetidines or Alternative Salts


Substitution of 3-(3-fluorophenoxy)azetidine;oxalate with an unsubstituted 3-phenoxyazetidine or an alternative salt form (e.g., hydrochloride) introduces measurable alterations in molecular recognition, physicochemical behavior, and experimental reproducibility. The meta-fluorine atom on the phenoxy ring modulates electron density and hydrogen-bonding capacity relative to ortho- or para-fluoro analogs, which can shift binding affinities at biological targets by orders of magnitude [1]. Furthermore, the oxalate counterion directly impacts aqueous solubility, hygroscopicity, and long-term storage stability compared to the hydrochloride or free base forms—parameters critical for reproducible dose-response assays and large-scale procurement [2]. Generic substitution without empirical validation of these specific structural and salt-form features risks confounding SAR interpretations and batch-to-batch variability.

Quantitative Differentiation Evidence for 3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4) vs. Closest Analogs


Salt Form Selection: Oxalate vs. Hydrochloride vs. Free Base – Molecular Weight and Topological Polar Surface Area (TPSA) Comparison

The oxalate salt of 3-(3-fluorophenoxy)azetidine (MW = 255.20 g/mol, TPSA = 102 Ų) exhibits distinct physicochemical properties compared to its hydrochloride analog (MW ≈ 203.64 g/mol for monohydrochloride) and free base (MW = 167.18 g/mol, TPSA = 21 Ų) [1][2]. The elevated TPSA of the oxalate salt (102 Ų vs. 21 Ų for free base) predicts significantly improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for in vitro assay design and compound handling [1].

Medicinal Chemistry Salt Selection Preformulation

Meta-Fluorine Substitution: Electronic and Lipophilicity Modulation Relative to Ortho- and Para-Fluoro Analogs

The meta-fluorine substitution on the phenoxy ring in 3-(3-fluorophenoxy)azetidine alters the aromatic ring's electron density distribution compared to ortho- or para-fluoro isomers. Based on established Hammett σ values, meta-fluorine (σₘ = 0.34) exerts a stronger electron-withdrawing inductive effect than para-fluorine (σₚ = 0.06) [1]. This differential electronic modulation can influence binding interactions with biological targets where the phenoxy ring engages in π-stacking or hydrogen-bonding interactions [2].

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

Azetidine Core: Conformational Rigidity and Strain Energy vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring possesses a ring strain energy of approximately 26 kcal/mol, significantly higher than pyrrolidine (~6 kcal/mol) and piperidine (~1 kcal/mol) [1]. This elevated strain restricts conformational flexibility and enforces a well-defined spatial orientation of the exocyclic phenoxy substituent. The N–C–C–O torsion angle is constrained to a narrower range compared to the more flexible five- and six-membered ring analogs, which can result in enhanced target selectivity and improved ligand efficiency [2].

Conformational Analysis Heterocyclic Chemistry Medicinal Chemistry

Biological Target Class Association: Phenoxy-Azetidine Derivatives as S1P Receptor Modulators

3-(3-Fluorophenoxy)azetidine falls within the generic Markush structure of US Patent 8,623,856, which claims phenoxy-azetidine derivatives as modulators of sphingosine-1-phosphate (S1P) receptors [1]. While specific activity data for the oxalate salt are not publicly disclosed, structurally related compounds within the same patent family exhibit S1P₁ receptor agonist activity with EC₅₀ values in the low nanomolar range (e.g., 18 nM for a related 5-HT₂C receptor modulator) [2]. The meta-fluorophenoxy substitution pattern is noted within the patent's broad claims, suggesting its inclusion in systematic SAR exploration.

GPCR Modulation Immunology Drug Discovery

Predicted Lipophilicity (logP) and Hydrogen Bonding Profile: Free Base vs. Oxalate Salt

The computed logP of the free base 3-(3-fluorophenoxy)azetidine is 1.32 (ACD/Labs) , indicating moderate lipophilicity suitable for passive membrane permeability. In contrast, the oxalate salt exists as a charged species under physiological conditions, with predicted logD (pH 7.4) significantly lower (~ -2 to -3), reflecting its preferential aqueous solubility [1]. This dichotomy is crucial: the free base may serve as a CNS-penetrant scaffold, while the oxalate salt is optimal for in vitro assays and as a stable solid-form intermediate.

ADME Prediction Physicochemical Profiling Compound Handling

Optimal Scientific and Industrial Use Cases for 3-(3-Fluorophenoxy)azetidine;oxalate (CAS 132924-40-4)


Medicinal Chemistry: S1P Receptor Modulator Lead Optimization

As a phenoxy-azetidine derivative covered by US Patent 8,623,856, this compound is positioned for use in medicinal chemistry campaigns targeting sphingosine-1-phosphate (S1P) receptors for autoimmune and inflammatory disease applications [1]. The meta-fluorine substitution provides a distinct electronic profile for SAR expansion, and the oxalate salt ensures consistent compound handling during high-throughput screening and secondary assays.

Chemical Biology: Probe Development for Azetidine-Constrained Pharmacophores

The high ring strain and conformational rigidity of the azetidine core (ΔStrain = +20 kcal/mol vs. pyrrolidine) make this compound a valuable scaffold for designing conformationally restricted probes [2]. It can be used to interrogate the role of three-dimensional shape in target recognition, particularly where planar aromatic systems fail to discriminate between related targets.

Process Chemistry: Solid-Form Screening and Preformulation Studies

The oxalate salt form offers a distinct solid-state profile (MW = 255.20 g/mol; TPSA = 102 Ų) that can be benchmarked against the hydrochloride and free base forms in preformulation studies [3][4]. This compound serves as a reference material for evaluating the impact of salt selection on solubility, stability, and crystallinity in early-stage drug development.

Academic Research: Fluorine Substitution Effects in Aryloxyazetidines

The meta-fluoro substituent (σₘ = 0.34) provides a model system for studying electronic effects on azetidine reactivity and binding interactions, compared to ortho- and para-fluoro analogs [5]. This compound is suitable for fundamental SAR studies exploring the impact of fluorine position on biological activity and physicochemical properties.

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